molecular formula C24H29N3O6S B15103450 (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide

Cat. No.: B15103450
M. Wt: 487.6 g/mol
InChI Key: PJTUTBYPBJUETP-NTUHNPAUSA-N
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Description

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dihydroisobenzofuran moiety, a thiadiazole ring, and a tetrahydrofuran group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide typically involves multiple steps:

    Formation of the dihydroisobenzofuran moiety: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the dihydroisobenzofuran ring.

    Introduction of the thiadiazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a thioamide, followed by cyclization.

    Coupling of the tetrahydrofuran group: This step involves the reaction of the tetrahydrofuran derivative with the intermediate compound formed in the previous steps.

    Formation of the final product: The final step involves the coupling of the intermediate with the appropriate hex-4-enamide derivative under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide would depend on its specific target and application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide: can be compared with other compounds containing dihydroisobenzofuran, thiadiazole, or tetrahydrofuran moieties.

Uniqueness

    Unique Structure: The combination of dihydroisobenzofuran, thiadiazole, and tetrahydrofuran groups in a single molecule is unique and may confer distinct chemical and biological properties.

Conclusion

This compound is a fascinating compound with a unique structure and diverse potential applications. Its synthesis, chemical reactivity, and mechanism of action make it an important subject for further research in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C24H29N3O6S

Molecular Weight

487.6 g/mol

IUPAC Name

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide

InChI

InChI=1S/C24H29N3O6S/c1-13(8-10-18(28)25-24-27-26-22(34-24)17-6-5-11-32-17)7-9-15-20(30-3)14(2)16-12-33-23(29)19(16)21(15)31-4/h7,17H,5-6,8-12H2,1-4H3,(H,25,27,28)/b13-7+

InChI Key

PJTUTBYPBJUETP-NTUHNPAUSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)C4CCCO4)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)C4CCCO4)OC

Origin of Product

United States

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